molecular formula C5H12ClNO B3395630 (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride CAS No. 817555-02-5

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B3395630
CAS No.: 817555-02-5
M. Wt: 137.61 g/mol
InChI Key: CFFLXBUMALVKSD-JBUOLDKXSA-N
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Description

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of both a methyl group and a hydroxyl group on the pyrrolidine ring contributes to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2-methylpyrrolidine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and methyl groups.

    Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring but differing in stereochemistry.

    Pyrrolidin-2-one: A derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness: (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl and a hydroxyl group on the pyrrolidine ring

Properties

IUPAC Name

(2R,3S)-2-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFLXBUMALVKSD-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817555-02-5, 1807941-32-7
Record name 3-Pyrrolidinol, 2-methyl-, hydrochloride (1:1), (2R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817555-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(2R,3S)-2-methylpyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride
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